Product packaging for Isonicotinamide 1-oxide(Cat. No.:CAS No. 38557-82-3)

Isonicotinamide 1-oxide

Cat. No.: B022338
CAS No.: 38557-82-3
M. Wt: 138.12 g/mol
InChI Key: NZUWTGHVOISMHN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research

Research into pyridine (B92270) N-oxides, the class of compounds to which isonicotinamide (B137802) 1-oxide belongs, began to gain momentum in the mid-20th century. The synthesis of nicotinamide-1-oxide, a related compound, was described in procedures from that era. orgsyn.org Early studies focused on the fundamental synthesis and characterization of these molecules. Over time, the focus of research has expanded significantly. Initial investigations into isonicotinamide and its derivatives were often related to their potential biological activities, given that isonicotinamide itself is a structural isomer of nicotinamide (B372718) (a form of vitamin B3). biosynth.comwikipedia.org Research evolved to explore the coordination chemistry of isonicotinamide with various metal ions, which opened up avenues in materials science. scirp.org The ability of isonicotinamide to form co-crystals with other molecules has also been a significant area of study, particularly in the context of crystal engineering and pharmaceuticals. acs.orgrsc.org

Significance and Scope of Isonicotinamide 1-oxide in Chemical Science

This compound (C₆H₆N₂O₂) is a pyridinecarboxamide and an N-oxide, a chemical structure that enhances its reactivity and potential for various applications. nih.govevitachem.com Its significance in chemical science is multifaceted, spanning across coordination chemistry, materials science, and medicinal chemistry.

In coordination chemistry , the nitrogen atom of the pyridine ring in isonicotinamide can coordinate with metal ions. The N-oxide group in this compound further influences its coordination behavior, leading to the formation of stable complexes with metal ions. scirp.orgevitachem.com These complexes are of interest for their potential catalytic properties. evitachem.com

In materials science , isonicotinamide and its derivatives are utilized in the development of metal-organic frameworks (MOFs). evitachem.com The ability of this compound to form stable complexes makes it a valuable building block for creating these porous materials with applications in gas storage and separation. evitachem.com It has also been investigated for its use in creating supramolecularly assembled nanocomposites, such as with reduced graphene oxide for gas sensing applications. researchgate.net

In medicinal chemistry , while research is ongoing, the unique structure of this compound and its derivatives suggests potential biological activities. evitachem.com For instance, the related compound nicotinamide N-oxide has been studied for its effects on cellular processes. mdpi.comnih.gov

Current Research Trends and Future Directions for this compound

Current research on this compound and its related compounds is diverse and points toward several promising future directions.

Data on Research Areas:

Research AreaFocusKey Findings & Future Directions
Crystal Engineering The study of hydrogen-bonding interactions and the formation of co-crystals with carboxylic acids. acs.orgresearchgate.netThe ability to form predictable supramolecular synthons is being explored to tune the physicochemical properties of materials. acs.orgrsc.org Future work may focus on designing novel materials with specific functionalities.
Coordination Polymers and MOFs Synthesis of new coordination compounds with metal ions like cobalt. scirp.orgiucr.orgInvestigation of the magnetic and catalytic properties of these materials is a key area. The development of new MOFs for applications in gas sensing and storage is a likely future direction. evitachem.comresearchgate.net
Nanocomposites Integration of isonicotinamide with materials like graphene oxide. researchgate.netThe development of sensitive and selective sensors for environmental monitoring is a significant trend. Future research may explore other nanocomposite systems and their applications. researchgate.net
Biological Activity Exploration of the biological effects of related N-oxide compounds. mdpi.comnih.govtandfonline.comWhile direct research on this compound's biological activity is less documented, the study of its isomer, nicotinamide N-oxide, in areas like inflammation and cellular metabolism could inspire future investigations into this compound's potential therapeutic applications. mdpi.comnih.gov

Future research will likely continue to build on these foundations, with a growing emphasis on the rational design of functional materials and the exploration of the biological implications of this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B022338 Isonicotinamide 1-oxide CAS No. 38557-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyridin-1-ium-4-carboxamide
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InChI

InChI=1S/C6H6N2O2/c7-6(9)5-1-3-8(10)4-2-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZUWTGHVOISMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00191881
Record name Isonicotinamide 1-oxide
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38557-82-3
Record name 4-Pyridinecarboxamide, 1-oxide
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for Isonicotinamide (B137802) 1-oxide and its Derivatives

The preparation of Isonicotinamide 1-oxide and its analogues can be accomplished through several advanced synthetic routes. These methods aim to provide efficient, selective, and environmentally benign processes for obtaining the target molecule and its derivatives with desired functionalities.

N-Oxidation Reactions of Isonicotinamide

The most direct and common method for the synthesis of this compound is the N-oxidation of isonicotinamide. This transformation involves the introduction of an oxygen atom onto the nitrogen of the pyridine (B92270) ring. A well-established procedure for the analogous nicotinamide (B372718) showcases the use of hydrogen peroxide in glacial acetic acid. In a typical reaction, the starting amide is dissolved in glacial acetic acid, followed by the addition of 30% hydrogen peroxide. The mixture is then heated to facilitate the oxidation process. This method, while effective, is representative of traditional approaches to N-oxide synthesis.

The general reaction conditions for the N-oxidation of pyridines often involve peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with an acid catalyst. The choice of oxidizing agent and reaction conditions can influence the yield and purity of the resulting N-oxide.

Table 1: Comparison of N-Oxidation Reagents for Pyridine Derivatives

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
H₂O₂ / Acetic AcidHeatingReadily available, cost-effectiveCan require harsh conditions
m-CPBARoom temperature, CH₂Cl₂Mild conditions, high yieldsPotentially explosive, costlier
Urea-Hydrogen Peroxide (UHP)Solid-state or in solutionStable, safe to handleMay require longer reaction times
Sodium PercarbonateRhenium-based catalysts, mild conditionsEfficient oxygen sourceRequires a catalyst

Synthesis from Isonicotinoyl Chloride Hydrochloride and Aminopyridines

While a direct synthetic route to this compound from isonicotinoyl chloride hydrochloride and aminopyridines is not extensively documented in the readily available literature, the chemistry of these starting materials suggests a potential multi-step pathway. Isonicotinoyl chloride hydrochloride is a reactive derivative of isonicotinic acid, commonly used to form amide bonds. A plausible, though not directly reported, synthetic strategy could involve the reaction of isonicotinoyl chloride hydrochloride with an aminopyridine to form an N-(pyridyl)isonicotinamide derivative. Subsequent N-oxidation of the resulting compound, targeting the isonicotinamide pyridine ring, would then yield the desired this compound derivative. The regioselectivity of the N-oxidation would be a critical factor in such a synthesis, depending on the electronic properties of the substituted pyridine ring.

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not prominently reported, the principles of MCRs can be applied to construct substituted pyridine N-oxide frameworks. For instance, a one-pot reaction involving an aldehyde, a β-dicarbonyl compound, and ammonia, followed by an oxidation step, represents a classical approach to substituted pyridines which could be adapted for N-oxide synthesis. The development of novel MCRs that directly incorporate the N-oxide functionality or allow for its in-situ formation remains an active area of research in synthetic chemistry.

Stereoselective and Regioselective Synthetic Approaches

The concepts of stereoselectivity and regioselectivity are crucial in the synthesis of functionalized derivatives of this compound. While this compound itself is achiral, the introduction of substituents on the pyridine ring or the amide group can lead to stereoisomers. Stereoselective synthesis would aim to control the formation of a specific stereoisomer. For example, enzymatic N-oxidation has been shown to exhibit stereoselectivity in the oxidation of nicotine (B1678760) isomers, suggesting that biocatalytic approaches could be developed for the stereoselective synthesis of chiral this compound derivatives.

Regioselectivity pertains to the control of the position of substitution on the pyridine ring. The N-oxide group in pyridine N-oxides directs electrophilic substitution primarily to the C2 and C4 positions. This inherent reactivity can be exploited to synthesize specifically substituted derivatives of this compound. For instance, the reaction of pyridine N-oxides with various nucleophiles in the presence of an activating agent can lead to the regioselective introduction of functional groups.

Green Chemistry Principles in this compound Synthesis

Adherence to the principles of green chemistry is increasingly important in chemical synthesis. For the preparation of this compound, this involves the use of environmentally benign reagents, solvents, and catalysts, as well as minimizing waste and energy consumption.

One approach is the use of safer oxidizing agents. For example, replacing traditional peroxy acids with hydrogen peroxide in the presence of a reusable catalyst is a greener alternative. Catalytic systems based on manganese or rhenium have been shown to be effective for the N-oxidation of pyridines with hydrogen peroxide. Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally friendly route to N-oxides under mild conditions. The development of solvent-free or aqueous reaction conditions also contributes to the greenness of the synthesis. For instance, the synthesis of Schiff's bases of isonicotinic acid hydrazide has been successfully carried out using greener methods like sonication and microwave irradiation in aqueous conditions, suggesting the potential for similar approaches in the synthesis of this compound.

Table 2: Green Chemistry Approaches in Pyridine N-Oxide Synthesis

Green PrincipleApplication in this compound Synthesis
Safer SolventsUse of water or solvent-free conditions.
Atom EconomyDevelopment of multi-component reactions.
CatalysisUse of reusable solid catalysts or biocatalysts.
Safer ReagentsReplacement of hazardous oxidants with H₂O₂.
Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times.

Mechanistic Investigations of this compound Formation

The mechanism of N-oxidation of pyridines, including isonicotinamide, is generally understood to involve the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. In the case of using hydrogen peroxide in an acidic medium like acetic acid, the active oxidizing species is believed to be a protonated form of hydrogen peroxide or a peroxyacid formed in situ.

The reaction proceeds through a transition state where the N-O bond is formed. The lone pair of electrons on the pyridine nitrogen atom initiates the attack on the peroxide oxygen, leading to the cleavage of the O-O bond. The rate of this reaction is influenced by the electronic properties of the pyridine ring. Electron-donating groups on the ring increase the nucleophilicity of the nitrogen atom and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect. The amide group in isonicotinamide is an electron-withdrawing group, which would be expected to decrease the rate of N-oxidation compared to unsubstituted pyridine.

In biological systems, the N-oxidation of nicotinamide, an isomer of isonicotinamide, has been shown to be catalyzed by cytochrome P450 enzymes, specifically CYP2E1. nih.gov This enzymatic process involves a different mechanism, likely involving an iron-oxo intermediate within the enzyme's active site that transfers an oxygen atom to the pyridine nitrogen.

Derivatization and Functionalization of this compound

The N-oxide group significantly modifies the reactivity of the pyridine ring, making it a versatile intermediate for further chemical synthesis. It acts as a protecting group, an activating group for nucleophilic substitution, and a new site for hydrogen bonding.

This compound can serve as a building block for more complex amide structures. The N-oxide functionality can direct reactions to specific positions on the pyridine ring or participate in forming intricate molecular architectures.

A notable example is the synthesis of a pyridine-N-oxide isophthalamide (B1672271) rotaxane. rsc.orgnih.gov In this mechanically interlocked molecule, a macrocycle containing isophthalamide units is threaded onto an axle that incorporates a pyridine-N-oxide moiety. The synthesis relies on the hydrogen-bonding interactions facilitated by the amide and N-oxide groups to template the formation of the interlocked structure. rsc.org

Furthermore, pyridine N-oxides are key reactants in modern, convergent synthetic methods. An organophosphorus-catalyzed, three-component reaction has been developed to condense amines, carboxylic acids, and pyridine N-oxides directly into 2-amidopyridines. nih.gov This auto-tandem catalytic cascade allows for both the synthesis and functionalization of an amide in a single operation, showcasing a powerful route to derivatized pyridyl amides from N-oxide precursors. nih.gov

The N-oxide oxygen atom provides an additional, strong hydrogen bond acceptor site, which can be exploited in the design of supramolecular assemblies. This complements the existing hydrogen bond donor (N-H) and acceptor (C=O) sites on the primary amide group of isonicotinamide. This allows for the formation of complex, multi-dimensional networks through programmed molecular recognition events.

The aforementioned synthesis of a pyridine-N-oxide isophthalamide rotaxane is a prime example of using the N-oxide group to direct a supramolecular assembly process. rsc.org The N-oxide can also participate in coordination chemistry, acting as a ligand to bind metal ions through its oxygen atom. wikipedia.org This binding can be used to construct metal-organic frameworks (MOFs) or other coordination polymers where the this compound unit links metal centers into extended, functional architectures.

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a molecule, such as solubility and stability, without altering its covalent structure. Isonicotinamide itself is a well-known and effective co-former, readily forming co-crystals with a wide range of molecules, particularly carboxylic acids. google.com

The introduction of the N-oxide group in this compound provides an additional and potent hydrogen bond acceptor site, enhancing its potential as a co-former. This allows for the formation of robust supramolecular synthons, such as the well-established carboxylic acid···N-oxide hydrogen bond. By pairing this compound with various active pharmaceutical ingredients (APIs) or other functional molecules, it is possible to generate novel co-crystals and salts with tailored properties. The formation of these multi-component crystals is guided by the hierarchy of intermolecular interactions, including the strong hydrogen bonds formed by the amide and N-oxide groups.

Theoretical and Computational Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of Isonicotinamide (B137802) 1-oxide. These calculations provide a deep understanding of electron distribution, orbital energies, and the molecule's potential for chemical reactions.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules like Isonicotinamide 1-oxide. DFT calculations, particularly with hybrid functionals such as B3LYP and PBE1PBE, are employed to determine molecular geometry, vibrational frequencies, and ground-state energies. researchgate.netmdpi.com For related pyridinecarboxamide isomers, DFT calculations have been performed using basis sets like 6-311++G(d,p) to analyze their structure and photochemical behavior. core.ac.uknih.gov These studies are crucial for predicting the optimized geometry and understanding the electronic properties that govern the molecule's behavior. The choice of functional and basis set is critical for achieving results that are in good agreement with experimental data. researchgate.netmdpi.com For instance, in studies of similar compounds, calculated parameters showed a strong correlation with X-ray diffraction values when appropriate levels of theory were used. mdpi.com

Ab initio methods, such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), offer an alternative, rigorous approach to studying the properties of this compound and its analogs. core.ac.uknih.gov These methods are based on first principles, solving the Schrödinger equation without empirical parameters. dtic.mil

The selection of a basis set is a critical aspect of both DFT and ab initio calculations, as it defines the set of functions used to build molecular orbitals. mit.edu For molecules containing nitrogen and oxygen, Pople-style basis sets like 6-311G** or 6-311++G(d,p) are commonly used to provide a balance of accuracy and computational efficiency. researchgate.netmdpi.comcore.ac.uk These basis sets include polarization (d,p) and diffuse (++) functions, which are important for accurately describing the electron distribution, especially in systems with lone pairs and potential for hydrogen bonding. core.ac.uk For higher accuracy, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) can be employed, though they come at a higher computational cost. The choice is often guided by the specific property being investigated and the available computational resources. mit.edu

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic transitions. edu.krd The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. edu.krd The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Calculations on related structures provide insight into what can be expected for this compound. For example, DFT calculations on an isoniazid (B1672263) derivative determined the HOMO and LUMO energies, confirming that charge transfer occurs within the molecule. researchgate.netmdpi.com The energy gap can be used to calculate global chemical reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.gov A lower HOMO-LUMO gap indicates that a molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Calculated for a Related Schiff Base Compound. nih.gov
ParameterEnergy (eV)Description
EHOMO-0.26751Energy of the Highest Occupied Molecular Orbital
ELUMO-0.18094Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-0.08657Indicates chemical reactivity and stability
Chemical Hardness (η)0.04Measures resistance to change in electron distribution
Chemical Softness (S)11.55 eV-1Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)0.58 eVMeasures the propensity to accept electrons

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The crystal structure and bulk properties of this compound are governed by intermolecular interactions. Computational studies on isonicotinamide and its derivatives have highlighted the critical role of hydrogen bonding and dispersion forces in their solid-state structures. lookchem.com The amide group and the N-oxide moiety are both capable of acting as strong hydrogen bond donors and acceptors, leading to the formation of robust supramolecular networks. researchgate.netmdpi.com

Table 2: Calculated Intermolecular Interaction Energies for a Nicotinamide-Oxalic Acid Salt, Illustrating the Strength of Different Hydrogen Bonds. frontiersin.org
Interaction TypeBondInteraction Energy (kcal/mol)Nature
Conventional H-BondN8–H9···O2-8.0006Medium, Partially Covalent
Non-Conventional H-BondC10–H11···O2-5.8986Medium, Partially Covalent
Conventional H-BondN8–H9···O6-2.9493Medium, Partially Covalent

The conformational landscape of this compound is determined by the rotation around the single bond connecting the carboxamide group to the pyridine (B92270) ring. Theoretical studies on the closely related nicotinamide (B372718) N-oxide have identified two primary conformers: a more stable E (trans) conformer and a less stable Z (cis) conformer. nih.gov The higher stability of the E conformer is a key feature of its potential energy surface. nih.gov Similarly, studies on isonicotinamide have shown it to exist predominantly in a single, planar conformation. core.ac.uk This planarity is stabilized by factors such as intramolecular hydrogen bonds and minimized steric repulsion. core.ac.uk

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment plays a crucial role in determining the three-dimensional shape (conformation) and chemical reactivity of molecules like this compound. While specific experimental or computational studies focusing exclusively on the solvent effects on this compound are not extensively documented in the reviewed literature, the principles can be inferred from studies on the parent compound, isonicotinamide, and related pyridine derivatives.

For isonicotinamide, interactions with various organic solvents have been studied to understand their effects on nucleation and crystal formation. acs.orgnih.gov The strength of solute-solvent interactions, primarily through hydrogen bonding, significantly influences the molecular arrangement. For instance, studies on isonicotinamide in solvents like acetic acid, methanol, and chloroform (B151607) show that strong hydrogen-bonding interactions can stabilize specific conformations. acs.orgnih.gov Acetic acid, forming strong N-H···O hydrogen bonds, interacts most strongly, while chloroform, with its weaker C-H···O bond, interacts more weakly. acs.orgnih.gov

Table 1: Predicted Interaction Energies of Isonicotinamide with Various Solvents Note: This data is for the parent compound, isonicotinamide, as a proxy for understanding potential interactions of this compound.

Solvent1:1 Binding Energy (ΔEbind, kJ mol-1)Solvation Energy (kJ mol-1)Primary Interaction Type
Acetic Acid-64.05-341.20Strong N-H···O Hydrogen Bonds acs.orgnih.gov
MethanolIntermediate-320.81Hydrogen Bonding acs.orgnih.gov
Chloroform-24.85-199.05Weak C-H···O Hydrogen Bond acs.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental computational tools used to correlate the chemical structure of a compound with its biological activity. For isonicotinamide derivatives, these methods have been instrumental in designing new potent inhibitors for various therapeutic targets.

Computational Approaches to SAR Studies

Computational SAR studies for isonicotinamide-based compounds often involve the creation of a library of virtual derivatives and assessing how systematic changes in their structure affect their interaction with a biological target. Techniques such as 3D-QSAR are prominently used. rsc.org In these studies, a series of known active compounds are spatially aligned, and their steric and electrostatic properties are mapped onto a 3D grid.

Two common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). rsc.org

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset.

CoMSIA provides a more detailed analysis by including fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors in addition to steric and electrostatic fields.

These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For a series of isonicotinamide-based inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), both CoMFA and CoMSIA models were developed, showing good predictive power. rsc.org

Prediction of Biological Activity and Receptor Binding through Modeling

Molecular docking is a primary computational method used to predict how a ligand, such as this compound, binds to the active site of a receptor. preprints.orgnih.gov This technique involves predicting the preferred orientation and conformation of the ligand when bound to a target protein, and it estimates the binding affinity or scoring function.

For isonicotinamide derivatives, docking studies have been crucial in identifying potential inhibitors for targets like the enoyl acyl carrier protein reductase (InhA), an essential enzyme for Mycobacterium tuberculosis. nih.govnih.gov These studies help elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking of newly designed isonicotinamide analogues into the InhA active site revealed binding energies comparable to the standard drug Isoniazid, guiding the synthesis of promising new antitubercular agents. nih.gov

Molecular Dynamics (MD) simulations can further refine the results from molecular docking. MD simulations model the movement of every atom in the system over time, providing insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions. rsc.org

Table 2: Statistical Parameters for 3D-QSAR Models of Isonicotinamide-Based GSK-3β Inhibitors

Modelq2 (Cross-validated correlation coefficient)r2 (Non-cross-validated correlation coefficient)r2pred (Predictive correlation coefficient for test set)
CoMFA0.5050.9350.914 rsc.org
CoMSIA0.5440.9700.850 rsc.org

Ligand-based and Structure-based Drug Design Methodologies

Both ligand-based and structure-based approaches are employed in the design of drugs derived from the isonicotinamide scaffold.

Ligand-based drug design is utilized when the 3D structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to be active. QSAR models, as described above, are a cornerstone of this methodology. nih.gov By analyzing the common structural features (pharmacophores) of a set of active molecules, new compounds with potentially higher activity can be designed.

Structure-based drug design is possible when the 3D structure of the target receptor has been determined, typically through X-ray crystallography or cryo-electron microscopy. nih.gov This method involves designing ligands that can fit into the receptor's binding site with high affinity and specificity. Molecular docking is the primary tool for this approach. nih.gov Based on the docking poses and scores of virtual compounds, medicinal chemists can prioritize the synthesis of the most promising candidates. This strategy has been successfully applied to design isonicotinic acid hydrazide analogues as antitubercular agents targeting the InhA enzyme. nih.gov

The integration of these computational methodologies allows for a rational and efficient drug discovery process, reducing the time and cost associated with identifying novel therapeutic agents based on the this compound framework.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy of Isonicotinamide (B137802) 1-oxide

No specific FT-IR data for Isonicotinamide 1-oxide could be located.

Raman Spectroscopy Applications

No specific Raman spectroscopy data for this compound could be located.

Theoretical Vibrational Spectra and Normal Mode Analysis

No theoretical vibrational spectra or normal mode analysis for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR Chemical Shift Analysis

No specific 1H NMR or 13C NMR chemical shift data for this compound could be located.

2D NMR Techniques for Structural Elucidation

No information on the application of 2D NMR techniques for the structural elucidation of this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are dictated by its primary chromophore: the pyridine (B92270) N-oxide ring substituted with a carboxamide group. This system gives rise to characteristic π → π* electronic transitions when interacting with ultraviolet light.

Experimental data for the closely related compound, isonicotinic acid N-oxide, which shares the same core chromophore, shows a strong absorption band in the ultraviolet region. researchgate.net The primary electronic transition is attributed to the conjugated π-system of the aromatic ring, influenced by the electron-donating N-oxide group and the electron-withdrawing carboxamide functionality. The N-oxide group, in particular, extends the conjugation of the pyridine ring, which typically results in a bathochromic (red) shift of the absorption maxima compared to the parent pyridine molecule.

For comparison, isonicotinic acid exhibits absorption maxima at approximately 214 nm and 264 nm. sielc.com The introduction of the N-oxide group is expected to shift these bands. Studies on isonicotinic acid N-oxide in ethanol (B145695) show a principal absorption maximum (λmax) at 270 nm. researchgate.net

Table 1: UV-Vis Absorption Data for Isonicotinic Acid N-oxide in Various Solvents Data for Isonicotinic Acid N-oxide is used as a close structural analog.

SolventAbsorption Maximum (λmax, nm)
Methanol269
Ethanol270
Propan-1-ol271
Propan-2-ol271
Ethylene glycol271
Butan-1-ol271
Pentan-1-ol271
2-Methyl-2-propanol272
Dioxane280
Tetrahydrofuran (B95107)278
Ethyl acetate276

The position of the UV-Vis absorption maximum for pyridine N-oxide derivatives is sensitive to the solvent environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in solvents capable of hydrogen bonding.

For pyridine N-oxides, the oxygen atom is a strong hydrogen-bond acceptor. In protic solvents (e.g., water, alcohols), hydrogen bonding to the N-oxide oxygen stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift in the π → π* transition. Conversely, in non-polar, aprotic solvents, the absorption maximum tends to shift to longer wavelengths.

This trend is evident in the experimental data for the analogous isonicotinic acid N-oxide. researchgate.net As shown in Table 1, the absorption maximum is observed at shorter wavelengths in protic alcohols (269-272 nm) compared to less polar, aprotic solvents like dioxane (280 nm) and tetrahydrofuran (278 nm). This behavior confirms the role of solvent hydrogen-bond donating ability in influencing the electronic structure of the chromophore.

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and analyze the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT provides a theoretical basis for assigning the absorption bands observed experimentally in UV-Vis spectroscopy.

Mass Spectrometry and Chromatographic Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).

For this compound, the molecular formula is C₆H₆N₂O₂. The theoretical exact mass of its protonated ion, [M+H]⁺, can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Table 2: Calculation of Exact Mass for this compound

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)612.00000072.000000
Hydrogen (¹H)61.0078256.046950
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)215.99491531.989830
Calculated Exact Mass of Neutral Molecule [M]138.042928

The calculated monoisotopic mass for the neutral molecule is 138.042928 Da. nih.gov An HRMS experiment would measure the m/z of the molecular ion. A measured mass that matches this theoretical value to within a very small error margin (e.g., < 5 ppm) provides definitive confirmation of the elemental composition C₆H₆N₂O₂, distinguishing it from any other combination of atoms that might have the same nominal mass.

X-ray Diffraction Studies

X-ray diffraction techniques are definitive for the structural analysis of crystalline solids, providing precise information on atomic arrangement, molecular conformation, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the three-dimensional structure of this compound in the solid state. Analysis of a single crystal of the compound reveals detailed information about bond lengths, bond angles, and the crystal packing, which is governed by intermolecular forces such as hydrogen bonding.

Key crystallographic data for this compound are presented in the table below.

ParameterValueReference
Chemical Formula C₆H₆N₂O₂ rsc.org
Formula Weight 138.13 g/mol rsc.org
Crystal System Orthorhombic rsc.org
Space Group Pna21 rsc.org
a (Å) 13.467(3) rsc.org
b (Å) 11.722(3) rsc.org
c (Å) 3.7370(10) rsc.org
Volume (ų) 589.9(3) rsc.org
Z 4 rsc.org
Temperature (K) 100(2) rsc.org
CCDC Number 288480 nih.gov

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph possesses a unique crystal lattice and will therefore produce a distinct diffraction pattern, acting as a fingerprint for that specific solid form.

In a typical analysis, a powdered sample of this compound would be irradiated with monochromatic X-rays, and the intensity of the scattered radiation would be measured as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would reveal a series of peaks corresponding to the crystallographic planes in the material. The discovery of a new batch of this compound exhibiting a PXRD pattern with different peak positions or relative intensities compared to the known form would indicate the presence of a new polymorph or a solvate. This combined approach of experimental PXRD with computational methods is a powerful strategy for structural elucidation of powdered crystalline solids. rsc.org

Coordination Chemistry and Metal Complexes of Isonicotinamide 1 Oxide

Synthesis and Characterization of Metal Complexes

While the coordination chemistry of the parent isonicotinamide (B137802) is well-documented, specific research into the synthesis and characterization of transition metal complexes with isonicotinamide 1-oxide is less prevalent. However, the established chemistry of pyridine-N-oxides provides a strong basis for predicting their behavior.

The synthesis of coordination compounds with pyridine-N-oxide ligands is well-established for a range of divalent transition metals. Particularly common are octahedral complexes with metals such as Mn(II), Fe(II), Co(II), and Ni(II). wikipedia.org These are typically formed by reacting the corresponding metal salt with the pyridine-N-oxide ligand in a suitable solvent.

Although specific examples with this compound are not widely reported, the synthesis of coordination polymers using the closely related derivative, N-(4-carboxyphenyl)this compound, has been described. These materials are formed through reactions with transition metals like Zn(II) or Cu(II) under solvothermal conditions, yielding porous frameworks. This suggests that this compound itself is a viable ligand for constructing similar metal-containing assemblies.

The defining feature of pyridine-N-oxide ligands is their coordination to metal centers through the oxygen atom. wikipedia.org This is the expected primary binding mode for this compound in metal complexes. The amide group offers additional potential coordination sites through its carbonyl oxygen or amino nitrogen, allowing for more complex binding behaviors, including acting as a bridging ligand to link multiple metal centers.

The bifunctional nature of ligands like N-(4-carboxyphenyl)this compound allows them to form coordination polymers, with the N-oxide group participating in bridging coordination modes (e.g., µ₂-bridging). For simple homoleptic complexes, such as those with Ni(II), a common coordination geometry is octahedral, with six pyridine-N-oxide ligands surrounding the central metal ion. wikipedia.org

Spectroscopic techniques are crucial for elucidating the interaction between this compound and metal ions. Infrared (IR) spectroscopy is particularly informative. Coordination of the N-oxide oxygen to a metal center typically results in a noticeable shift in the N-O stretching frequency (ν(N-O)) compared to the free ligand. This shift provides direct evidence of the metal-ligand bond formation.

For complexes involving transition metals with unpaired d-electrons, such as Co(II) and Ni(II), electronic (UV-Vis) spectroscopy can reveal details about the coordination geometry. Octahedral complexes of these ions are expected to exhibit characteristic d-d electronic transitions, the energies of which are determined by the ligand field strength of this compound. frontiersin.org

Supramolecular Architectures and Crystal Engineering

This compound is a powerful building block in crystal engineering due to its capacity for forming strong and directional hydrogen bonds, which can be used to guide the assembly of intricate supramolecular structures.

The combination of a hydrogen bond donor (the amide N-H) and a strong hydrogen bond acceptor (the N-oxide oxygen) in this compound facilitates the formation of robust intermolecular connections. A key interaction is the "carboxamide-pyridine N-oxide heterosynthon," a recurring pattern sustained by a strong N-H···O⁻ hydrogen bond. rsc.orgrsc.org This predictable interaction is a valuable tool for designing specific crystal architectures.

In the context of metal-containing structures, the N-oxide group's ability to enhance hydrogen-bonding is critical for stabilizing the resulting frameworks. In coordination polymers constructed from the derivative N-(4-carboxyphenyl)this compound, the N-oxide and amide functionalities, along with the carboxylate group, direct the assembly of three-dimensional porous metal-organic frameworks (MOFs). The synergy between metal-coordination bonds and the dense network of hydrogen bonds leads to stable, porous materials. rsc.org

Interaction TypeDescriptionRole in Supramolecular Assembly
N-H···O⁻ (Amide to N-oxide)The primary interaction in the carboxamide-pyridine N-oxide heterosynthon. rsc.orgDirects the self-assembly of ligands into predictable patterns like helices and tapes. rsc.org
C-H···O (Aromatic C-H to N-oxide)A secondary interaction that supports the primary N-H···O⁻ hydrogen bond. rsc.orgProvides additional stability to the supramolecular architecture. rsc.org
Metal-Oxygen (Metal to N-oxide)The primary coordination bond forming metal complexes and polymers. wikipedia.orgForms the inorganic nodes and chains that are cross-linked by hydrogen bonds.

The strong directional interactions inherent to this compound make it an excellent candidate for directing self-assembly processes. In its pure crystalline form, this compound assembles into a remarkable triple helix architecture. rsc.orgrsc.orgnih.gov This complex arrangement is guided entirely by the carboxamide-pyridine N-oxide heterosynthon, where alternating syn and anti N-H donors bond to the N-oxide acceptor of neighboring molecules. rsc.org

This predictable self-assembly can be extended to multi-component systems. The same heterosynthon has been used to synthesize cocrystals of barbiturate (B1230296) drugs with other N-oxide-containing molecules, demonstrating its reliability in crystal engineering. rsc.orgrsc.org In metal-organic systems, the ligand directs the formation of extended networks, with the final structure—from simple monomers to complex 3D polymers—being influenced by the interplay between coordination geometry and the powerful hydrogen-bonding capabilities of the amide and N-oxide groups.

Design of Multicomponent Crystals and Polymorphs

The design and synthesis of multicomponent crystals, such as co-crystals and polymorphs, are central to the field of crystal engineering. While isonicotinamide is a well-documented and highly utilized molecule for forming a diverse range of co-crystals and has at least six known polymorphs, the crystal engineering landscape of its derivative, this compound, is significantly less explored. nih.govnih.govacs.org

Despite the relative scarcity of dedicated studies on this compound polymorphs, its potential in crystal engineering is demonstrated through the use of specific supramolecular synthons. Research has identified a novel "carboxamide-pyridine N-oxide" heterosynthon. researchgate.net This specific interaction pattern, which is sustained by N-H···O⁻ hydrogen bonding and supplementary C-H···O interactions, has been successfully employed to assemble this compound into a notable triple helix architecture. researchgate.net The existence of a defined crystal structure for this compound is recorded in the Cambridge Structural Database, confirming its ability to form ordered solid-state structures. nih.gov The study of how the N-oxide group alters intermolecular interactions compared to the parent isonicotinamide remains an area for further investigation.

Catalytic and Electrochemical Applications of this compound Complexes

The introduction of the N-oxide functionality to the isonicotinamide scaffold significantly alters its electronic properties, suggesting potential applications for its metal complexes in areas such as electrochemistry and catalysis.

Redox Behavior of Metal Complexes

Detailed experimental studies, including specific redox potential measurements for metal complexes featuring the this compound ligand, are not extensively reported in the scientific literature. However, the influence of the ligand on the redox behavior of a metal center can be inferred from its fundamental electronic characteristics.

The N-oxide group acts as a strong electron-pair donor, classifying heteroaromatic N-oxides as potent Lewis bases. mdpi.com This property arises from the polarization of the N-O bond. When this compound coordinates to a metal ion, the highly nucleophilic oxygen atom donates significant electron density to the metal center. This increased electron density at the metal center would generally facilitate its oxidation, resulting in a shift of the redox potential to more negative values compared to complexes with the less basic parent ligand, isonicotinamide. The ability to tune the redox properties of a metal complex by modifying the ligand is a fundamental principle in coordination chemistry. pleiades.onlineresearchgate.net Therefore, this compound can be viewed as a ligand capable of stabilizing higher oxidation states of a coordinated metal ion more effectively than its non-oxidized counterpart.

Potential in Homogeneous and Heterogeneous Catalysis

While specific, well-characterized metal complexes of this compound have not been widely reported as catalysts, the known reactivity of the heteroaromatic N-oxide functional group points toward significant potential in both homogeneous and heterogeneous catalysis. mdpi.com

Homogeneous Catalysis In the realm of homogeneous catalysis, chiral heteroaromatic N-oxides have emerged as effective Lewis basic organocatalysts and as controlling ligands in asymmetric metal catalysis. mdpi.com The primary catalytic role of the N-oxide group is to function as a nucleophilic activator for Lewis acidic reagents. mdpi.com For instance, the N-oxide oxygen can activate organosilicon compounds like allyltrichlorosilanes, facilitating subsequent reactions such as the allylation of aldehydes. mdpi.com This mode of activation is applicable to a range of chemical transformations. Given this established reactivity, it is plausible that metal complexes incorporating this compound could serve as catalysts in similar reactions, with the metal center potentially modulating the Lewis basicity and steric environment of the N-oxide group.

Heterogeneous Catalysis For heterogeneous catalysis, ligands are often grafted onto solid supports to immobilize the active metal species, combining the benefits of homogeneous and heterogeneous systems. A strategy involving the functionalization of silica (B1680970) supports with isonicotinamide has been used to stabilize cobalt nanoparticles for catalytic hydrogenation. researchgate.net A similar approach could be adopted for this compound. The N-oxide group would provide a robust anchoring point for metal nanoparticles or single-atom catalysts on a support like silica or alumina. The strong electron-donating nature of the N-oxide could also electronically modify the attached metal center, potentially enhancing its catalytic activity or selectivity in reactions such as oxidations or hydrogenations. scispace.com

Table 1: Potential Catalytic Applications of this compound Complexes

Catalysis Type Potential Reaction Role of this compound Ligand
Homogeneous Asymmetric Allylation Lewis basic activation of silicon reagents. mdpi.com
Homogeneous Asymmetric Propargylation Lewis basic activation of silicon reagents. mdpi.com
Homogeneous Reductive Aldol Reactions Catalyst for reactions involving trichlorosilane. mdpi.com
Heterogeneous Hydrogenation/Reductive Amination Stabilization of metal nanoparticles on a solid support. researchgate.net
Heterogeneous CO Oxidation Anchoring and electronic modulation of single-atom catalysts. scispace.com

Biological and Medicinal Chemistry Research

Mechanisms of Biological Activity

The biological effects of a compound are intrinsically linked to its interactions with molecular targets within the body, its metabolic fate, and its influence on cellular signaling.

While specific enzymatic and receptor targets for isonicotinamide (B137802) 1-oxide have not been extensively elucidated, the metabolism of its structural analog, nicotinamide (B372718), to nicotinamide N-oxide is known to be mediated by the cytochrome P450 enzyme CYP2E1. caymanchem.com This suggests that isonicotinamide 1-oxide may also interact with xenobiotic-metabolizing enzymes.

Furthermore, nicotinamide and its derivatives are known to interact with key enzyme families that regulate cellular processes. These include:

Poly (ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and cell death. Nicotinamide is a known inhibitor of PARP.

Sirtuins: This class of deacetylases plays a crucial role in cellular metabolism, stress resistance, and aging. Nicotinamide also modulates sirtuin activity.

Given the structural similarities, it is plausible that this compound could exhibit interactions with these or other enzyme systems. However, direct experimental evidence is required to confirm these potential biological targets.

This compound is the N-oxide metabolite of isonicotinamide. The process of N-oxidation is a common metabolic pathway for pyridine-containing compounds in the body. For instance, nicotinamide is oxidized to nicotinamide N-oxide. caymanchem.com This metabolic conversion is typically carried out by cytochrome P450 enzymes in the liver. caymanchem.com Therefore, when considering the biological activity of isonicotinamide, it is important to also consider the potential effects of its metabolite, this compound.

There is currently no substantial evidence to suggest that this compound functions as a prodrug. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. Further research would be necessary to explore this possibility.

Research on the closely related compound, nicotinamide N-oxide (NAMO), has provided insights into potential cellular pathways that may be modulated by this compound. A notable study demonstrated that NAMO attenuates Herpes Simplex Virus-1 (HSV-1)-induced microglial inflammation by modulating the Sirtuin-1/NF-κB signaling pathway. mdpi.com

The study revealed that NAMO enhances the expression and deacetylase activity of Sirtuin-1 (SIRT1). mdpi.com SIRT1, in turn, deacetylates the p65 subunit of NF-κB, which is a key transcription factor that regulates inflammatory responses. mdpi.com This deacetylation inhibits NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines. mdpi.com

Key steps in the proposed signaling pathway for Nicotinamide N-oxide:

Increased expression and enzymatic activity of SIRT1.

Deacetylation of the p65 subunit of NF-κB by SIRT1.

Inhibition of NF-κB signaling.

Decreased production of pro-inflammatory cytokines.

Due to the structural similarity between NAMO and this compound, it is hypothesized that this compound may also exert its effects through similar or related cellular signaling pathways.

Therapeutic Potential and Drug Discovery

The potential therapeutic applications of this compound can be inferred from the known properties of its parent compound and other related molecules.

The parent compound, isonicotinamide, is an isomer of nicotinamide, which has been investigated for its antimicrobial properties. Nicotinamide has shown activity against Mycobacterium tuberculosis.

More directly relevant is the research on nicotinamide N-oxide (NAMO), which has demonstrated antiviral effects. In a study investigating its impact on Herpes Simplex Virus-1 (HSV-1), NAMO was found to inhibit the production of cytokines induced by HSV-1 infection in microglia. mdpi.com By suppressing the inflammatory response, NAMO may help to mitigate the pathology of HSV-1 infection in the central nervous system. mdpi.com These findings suggest that this compound could be a candidate for investigation into its potential antimicrobial and antiviral activities.

The potential for this compound to possess anti-inflammatory and immunomodulatory effects is supported by studies on related compounds. As previously mentioned, nicotinamide N-oxide has been shown to significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to HSV-1 infection. mdpi.com This effect is mediated through the Sirtuin-1/NF-κB signaling pathway. mdpi.com

Furthermore, NAMO was observed to promote the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. mdpi.com This shift in microglial polarization is a key aspect of its immunomodulatory activity.

The table below summarizes the observed effects of Nicotinamide N-oxide on cytokine production in HSV-1 infected microglia, which may suggest potential parallel effects for this compound.

CytokineEffect of Nicotinamide N-oxideSignaling Pathway Implicated
IL-1βInhibitionSirtuin-1/NF-κB
IL-6InhibitionSirtuin-1/NF-κB
TNF-αInhibitionSirtuin-1/NF-κB

Given these findings, this compound warrants further investigation as a potential anti-inflammatory and immunomodulatory agent.

Research on Antioxidant Properties

Research into the antioxidant properties of this compound is an emerging area of interest, largely extrapolated from the known antioxidant activities of its parent compound, nicotinamide, and related structures. Nicotinamide has demonstrated a significant capacity to inhibit oxidative damage induced by reactive oxygen species (ROS) in various biological systems. nih.gov Studies have shown that nicotinamide can protect against both protein oxidation and lipid peroxidation in rat brain mitochondria. nih.gov Chemically related compounds, such as isonicotinic acid, have also exhibited comparable inhibitory properties against oxidative damage. nih.gov

The investigation into niacin-related compounds has revealed that many possess radical-scavenging activity, particularly against hydroxyl radicals. While pyridinium (B92312) salts themselves are generally poor radical scavengers, the focus has been on the metabolites and derivatives. researchgate.net The introduction of an N-oxide moiety to a pyridine (B92270) ring can influence its electronic properties and, consequently, its reactivity and potential as an antioxidant. The N-oxide group is known to be highly polar and can form strong hydrogen bonds, which may play a role in its interaction with free radicals. nih.gov While direct studies on the free-radical scavenging activity of this compound are limited, the known antioxidant effects of nicotinamide and the electrochemical properties of N-oxides suggest a potential for this compound to mitigate oxidative stress. Further research is necessary to fully elucidate the specific antioxidant mechanisms and efficacy of this compound.

Potential in Neuroprotection and Neurological Disorders

The neuroprotective potential of this compound is an area of active investigation, drawing from the well-documented neuroprotective effects of nicotinamide and its N-oxide derivatives. Nicotinamide has been shown to offer neuroprotection by modulating cellular energy, inflammatory responses, and apoptosis in models of ischemia-induced brain damage. researchtrends.net It can reduce infarct volume and protect neuronal cells from damage caused by reactive oxygen and nitrogen species. nih.gov

Furthermore, Nicotinamide N-oxide (NAMO), a structurally related compound, has been found to attenuate neuroinflammation. Specifically, NAMO has been shown to inhibit the overactivation of microglia, the resident immune cells of the central nervous system, in neurological disorders. mdpi.com This anti-inflammatory action is crucial as neuroinflammation is a key pathological feature in many neurodegenerative diseases. NAMO has been observed to inhibit microglial pyroptosis, a form of inflammatory cell death, by upregulating mitophagy, suggesting a protective role in traumatic brain injury. nih.gov In the context of viral-induced neuroinflammation, such as that caused by HSV-1, NAMO significantly inhibits the production of pro-inflammatory cytokines and promotes the transition of microglia to an anti-inflammatory state. mdpi.com

Moreover, derivatives of isonicotinamide have been identified as inhibitors of beta-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. nih.gov This suggests that the isonicotinamide scaffold could be a valuable starting point for the development of therapeutics for neurodegenerative conditions. The combination of the anti-inflammatory properties associated with the N-oxide moiety and the potential for enzyme inhibition related to the isonicotinamide structure positions this compound as a compound of interest for further research in neuroprotection and the treatment of neurological disorders. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Nitric Oxide Synthase, Nicotinamide-N-methyltransferase)

The inhibitory potential of this compound against various enzymes is a key area of its biological and medicinal chemistry research, with studies often drawing parallels from its parent and related compounds.

Xanthine Oxidase: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. patsnap.com Consequently, inhibitors of xanthine oxidase are of significant therapeutic interest. wikipedia.org Research has demonstrated that derivatives of isonicotinamide can act as inhibitors of xanthine oxidase. nih.gov For instance, N-(1-alkyl-3-cyano-1H-indol-5-yl)isonicotinamide analogs have been synthesized and shown to be potent xanthine oxidase inhibitors. nih.gov While direct inhibitory studies on this compound are not extensively documented, the established activity of its derivatives suggests that it may also interact with the active site of xanthine oxidase. The N-oxide moiety could potentially influence binding affinity and inhibitory potency. researchgate.net

Nitric Oxide Synthase: Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. nih.gov There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are involved in physiological processes, the overexpression of iNOS is associated with inflammatory conditions. nih.gov Nicotinamide has been shown to inhibit the induction of iNOS mRNA in activated macrophages and glial cells, thereby reducing the production of NO in inflammatory settings. nih.govportlandpress.com The mechanism is thought to involve the inhibition of ADP-ribosylation. nih.gov Given that this compound shares the core nicotinamide structure, it is plausible that it could exert similar inhibitory effects on iNOS induction. The N-oxide group may modulate this activity. nih.gov

Nicotinamide-N-methyltransferase: Nicotinamide-N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds. researchgate.net This process is important for the detoxification of xenobiotics and the regulation of cellular NAD+ levels. nih.gov Nicotinamide itself is a substrate for NNMT, and high levels of nicotinamide can influence the activity of NAD+-dependent enzymes like sirtuins. nih.gov The interaction of this compound with NNMT has not been extensively studied. However, as a pyridine derivative, it could potentially act as a substrate or an inhibitor of this enzyme. Understanding this interaction is crucial as NNMT is being explored as a therapeutic target for various diseases. researchgate.net

Structure-Activity Relationships in Biological Systems

Influence of N-oxide Moiety on Bioactivity

The introduction of an N-oxide moiety to a heterocyclic compound can significantly alter its physicochemical properties and, consequently, its biological activity. nih.govnih.gov In the case of this compound, the N-oxide group imparts several key characteristics that can influence its bioactivity.

The N-oxide group is highly polar and acts as a strong hydrogen bond acceptor. nih.govresearchgate.net This property can enhance the molecule's interaction with biological targets, such as the active sites of enzymes or receptors, potentially leading to increased inhibitory potency. researchgate.net X-ray crystallographic data of other heterocyclic N-oxides have shown that the N-O group can form critical hydrogen bonding networks that induce conformational changes in the active site of an enzyme, leading to allosteric modulation. researchgate.net

Furthermore, the N-oxide functionality can affect the molecule's pharmacokinetic profile. The increased polarity can influence solubility and membrane permeability. nih.gov Depending on the specific biological context, N-oxides can be metabolically stable or serve as prodrugs that are reduced in vivo to the parent pyridine derivative. This redox reactivity is particularly relevant in hypoxic environments, such as those found in solid tumors, where N-oxides can be selectively reduced to release a cytotoxic agent. researchgate.net

The presence of the N-oxide can also modulate the electronic properties of the pyridine ring, influencing its reactivity in various chemical and biological reactions. This can affect the compound's metabolic fate and its potential for off-target effects. Studies on various heterocyclic N-oxides have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, highlighting the versatility of this functional group in medicinal chemistry. nih.govresearchgate.net

Optimization of Chemical Structure for Enhanced Efficacy and Selectivity

The optimization of the chemical structure of this compound is a critical step in enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications to improve efficacy and selectivity for specific biological targets. The isonicotinamide scaffold provides a versatile platform for chemical modification.

One key area for optimization is the substitution pattern on the pyridine ring. The introduction of various functional groups at different positions can significantly impact the molecule's interaction with its target. For example, in the development of isonicotinamide-derived beta-secretase inhibitors, modifications to the core structure led to compounds with low nanomolar potency and improved blood-brain barrier penetration. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how structural modifications will affect the binding of this compound analogs to their target proteins. These in silico approaches can help prioritize the synthesis of compounds with the highest potential for improved activity, saving time and resources in the drug discovery process. nih.gov The goal of these optimization efforts is to identify analogs with a superior therapeutic index, characterized by enhanced potency against the desired target and minimal off-target effects.

Design of Analogs with Improved Pharmacological Profiles

The design of analogs of this compound with improved pharmacological profiles is a key objective in leveraging its therapeutic potential. This involves a rational design approach to address potential liabilities of the parent compound, such as poor solubility, metabolic instability, or off-target toxicity, while enhancing its desired biological activity.

One strategy is the application of bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, to improve the compound's pharmacokinetic or pharmacodynamic properties. For example, replacing a part of the molecule with a different heterocyclic ring system could lead to improved target engagement or a better safety profile. The synthesis of nicotinamide derivatives with a diarylamine-modified scaffold as succinate (B1194679) dehydrogenase inhibitors is an example of such a strategy. nih.gov

Another approach is the development of prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. This can be used to improve oral bioavailability, increase selectivity for a specific tissue, or reduce toxicity. For this compound, this could involve esterification of a functional group or the attachment of a promoiety that is cleaved by specific enzymes at the target site.

Advanced Materials Science Applications

Supramolecular Gels and Soft Materials

Isonicotinamide (B137802) 1-oxide and its derivatives have emerged as versatile building blocks in the field of supramolecular chemistry, particularly in the formation of gels and other soft materials. These materials are formed through the self-assembly of low-molecular-weight gelators (LMWGs) which create three-dimensional networks that immobilize solvent molecules. The unique structural features of isonicotinamide 1-oxide, including the N-oxide group and the amide functionality, play a crucial role in directing these self-assembly processes.

Role of Non-covalent Interactions (e.g., Hydrogen Bonding) in Gel Formation

The formation of supramolecular gels is underpinned by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In the case of this compound derivatives, hydrogen bonding plays a particularly significant role. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of extended hydrogen-bonded chains, a common feature in amide-based LMWGs. nih.gov

The introduction of the N-oxide moiety provides an additional strong hydrogen bond acceptor, which can participate in various non-covalent interactions, influencing the self-assembly process. researchgate.net Single-crystal X-ray diffraction studies have been instrumental in elucidating the specific interactions that drive gel formation. For example, in the solid-state structure of a di-N-oxide derivative of N-(4-pyridyl)nicotinamide, N-H···O hydrogen bonds between the amide group and the N-oxide moiety of the nicotinamide (B372718) part lead to the formation of hydrogen-bonded dimers. nih.gov These dimers are further linked by O-H···O interactions involving solvent water molecules, creating a one-dimensional hydrogen-bonded chain that is considered a crucial factor for supramolecular gelation. nih.gov

The aggregation mode of molecules in the xerogel fibrils of the parent gelator, 4PINA, was found to be dominated by N-H···N hydrogen bonding, which has a prominent effect on its self-assembly. nih.gov The modification to N-oxides alters these interaction patterns, leading to different gelation behaviors.

Stimuli-Responsive Gels

A key feature of supramolecular gels based on pyridyl-N-oxide amides is their responsiveness to external stimuli, such as the presence of salts or ions. mdpi.comrais.is This responsiveness is attributed to the versatile nature of the N-oxide moieties. nih.govgsa.ac.uk

Research has shown that the addition of various salts can induce gelation in solutions of these compounds at concentrations below their minimum gelator concentration (MGC). nih.govgsa.ac.ukmdpi.com For example, a mono-N-oxide derivative of N-(4-pyridyl)nicotinamide, which is a non-gelator on its own, can form gels in the presence of certain sodium and potassium salts. nih.gov Similarly, the di-N-oxide derivative can form gels below its MGC in the presence of these salts. nih.gov This salt-induced gelation highlights the cooperative interaction between the N-oxide functionality and the ions. mdpi.com

Interestingly, the response to salts can be selective and can lead to enhanced material properties. For instance, the addition of cadmium chloride to a solution of a di-N-oxide derivative of N-(4-pyridyl)nicotinamide resulted in the formation of a "supergelator" at a very low concentration (0.7 wt%), producing robust hydrogels. nih.govrais.is This demonstrates that the relative position of the N-oxide moieties is crucial for effective interaction with salts, allowing for the creation of LMWGs with tunable properties. nih.govrais.is

Photophysical and Photochemical Properties

The photophysical and photochemical properties of this compound and its derivatives are of interest for various applications, including the development of luminescent materials.

Luminescence and Fluorescence Studies

Studies on related compounds provide insights into the potential luminescent properties of this compound. For example, a zinc(II) complex with isonicotinic acid N-oxide has been shown to exhibit green luminescence at approximately 470 nm. tubitak.gov.tr This emission is attributed to a 4T1(4G) → 6A1(6S) transition of the Zn2+ ion. tubitak.gov.tr The lifetime and intensity of this luminescence are temperature-dependent. tubitak.gov.tr

While direct fluorescence studies on this compound are not extensively detailed in the provided search results, research on the broader class of nicotinamides is relevant. For instance, the fluorescence of reduced nicotinamides has been studied using both one- and two-photon excitation. nih.gov The heterogeneity observed in the fluorescence decay kinetics of reduced nicotinamides is suggested to be an inherent photoprocess of the dihydronicotinamide chromophore. nih.gov

Photoinduced Processes and Energy Transfer

Photoinduced processes, such as photoinduced electron transfer and energy transfer, are fundamental to many applications in materials science. While specific studies on photoinduced processes and energy transfer involving solely this compound are not prominent in the search results, related research on nicotinamide derivatives offers some context. For example, the photoinduced reduction of peroxidase by reduced NAD has been investigated, suggesting the involvement of a metastable excited state of NAD. ipmnet.ru

In the broader context of materials science, energy transfer mechanisms are crucial for enhancing the luminescence of materials. For instance, in rare-earth doped silica (B1680970) thin films, the introduction of tin oxide nanocrystals as sensitizers can enhance the emission intensity of the rare-earth ions by over two orders of magnitude through an energy transfer process. researchgate.net While not directly involving this compound, this illustrates a common strategy in materials design that could potentially be applied to systems incorporating this compound.

Applications in Sensors and Molecular Devices

This compound is a versatile compound in the development of advanced materials, particularly in the realm of chemical sensors and molecular devices. Its distinct structural and electronic properties, stemming from the presence of the N-oxide group, the aromatic ring, and the amide functional group, allow it to participate in highly specific molecular interactions. These interactions form the basis of recognition systems capable of detecting a wide range of chemical species.

Design of Recognition Systems

The design of effective molecular recognition systems is fundamental to the creation of selective and sensitive sensors. This compound serves as an excellent building block for such systems due to its capacity for forming multiple, well-defined non-covalent bonds, including strong hydrogen bonds and coordination bonds with metal centers.

The key to its function lies in its multifunctional nature. The N-oxide group is a strong hydrogen bond acceptor, while the amide group contains both hydrogen bond donor (-NH2) and acceptor (C=O) sites. This arrangement allows for the assembly of intricate supramolecular structures through predictable hydrogen-bonding patterns, known as synthons. These interactions are crucial for creating specific binding pockets or cavities that are sterically and electronically complementary to a target analyte.

Furthermore, both the N-oxide oxygen and the pyridine (B92270) ring nitrogen can act as ligands, coordinating with various metal ions. This property is exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). In these structures, the this compound molecule can act as a bridge between metal centers, creating a robust framework with pores tailored to selectively bind specific guest molecules (analytes). The choice of metal ion and the coordination geometry dictates the size, shape, and chemical environment of these pores, enabling the rational design of recognition systems for particular targets.

The combination of hydrogen bonding and metal coordination allows for a high degree of control over the final architecture of the recognition system, making this compound a valuable component in the field of crystal engineering and supramolecular chemistry for sensor development.

Table 1: Key Molecular Interactions Involving this compound for Recognition Systems

Interacting Group on this compound Type of Interaction Complementary Group on Analyte/Framework Role in Recognition System
N-oxide (-N⁺-O⁻) Hydrogen Bond Acceptor Hydrogen Bond Donors (e.g., -OH, -NH) Primary binding site for acidic or protic analytes.
Amide (-CONH₂) Hydrogen Bond Donor & Acceptor Hydrogen Bond Acceptors/Donors Forms directional bonds to create specific binding cavities.
Pyridine Ring (N atom) Metal Coordination Metal Ions (e.g., Cu²⁺, Zn²⁺) Acts as a ligand to form coordination polymers and MOFs.

Sensing Mechanisms for Various Analytes

The specific binding of an analyte to a recognition system built with this compound must be converted into a measurable signal for a sensor to be effective. The sensing mechanism is intrinsically linked to the changes that occur within the supramolecular structure or coordination complex upon analyte binding. These changes are often optical or electrochemical in nature.

Optical Sensing: One common mechanism is through luminescence or colorimetric changes. For instance, coordination complexes involving this compound and a fluorescent metal center (like certain lanthanides) can be designed. The initial fluorescence of the complex might be high. When a target analyte binds to the recognition site, it can displace a solvent molecule or alter the coordination environment of the metal ion. This change in the metal's local environment can lead to a significant quenching (decrease) or enhancement (increase) of its fluorescence, providing a clear optical signal for detection. Similarly, the binding of an analyte can induce a conformational change in the host structure, altering how it absorbs or reflects light and leading to a visible color change.

Electrochemical Sensing: In electrochemical sensors, the binding event is transduced into an electrical signal. A sensor electrode can be modified with a film of a coordination polymer based on this compound. When the target analyte is captured within the pores of this film, it can alter the film's electrochemical properties, such as its resistance or capacitance. For electroactive analytes, their interaction with the recognition sites can facilitate or hinder electron transfer processes at the electrode surface. This results in a change in the measured current or potential, which can be correlated to the analyte's concentration. The ordered structure provided by the this compound framework can enhance the sensitivity and selectivity of these measurements.

The versatility in forming robust recognition platforms combined with the potential for clear signal transduction makes this compound a compound of significant interest for detecting various analytes, from small organic molecules and industrial pollutants to important biological species.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isonicotinamide 1-oxide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with oxidation protocols for pyridine derivatives, such as using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Apply Design of Experiments (DOE) to optimize parameters (e.g., molar ratios, catalysts, solvents). Validate purity via HPLC and confirm structural integrity using NMR and FTIR .
  • Data Interpretation : Compare yields and byproduct profiles across conditions. Use statistical tools (e.g., ANOVA) to identify significant variables .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodology : Use 1^1H/13^13C NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. For conflicting data, cross-validate with alternative methods (e.g., IR for carbonyl groups) and consult reference databases (e.g., NIST Chemistry WebBook) .
  • Contradiction Resolution : Replicate experiments under identical conditions and assess instrument calibration. Report discrepancies in supplementary materials with raw data .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and exposure to UV light/humidity. Monitor degradation via HPLC and quantify peroxide formation using iodometric titration .
  • Documentation : Include detailed storage protocols in the "Experimental" section, specifying inert atmospheres or stabilizers if required .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

  • Methodology : Perform Density Functional Theory (DFT) calculations to model reaction pathways (e.g., nucleophilic attack sites). Validate models by synthesizing proposed intermediates and comparing spectroscopic data. Adjust computational parameters (e.g., solvation effects, basis sets) to align with empirical observations .
  • Critical Analysis : Use error metrics (e.g., root-mean-square deviations) to quantify discrepancies and refine hypotheses iteratively .

Q. How can solvent polarity effects on this compound’s photophysical properties be systematically investigated?

  • Methodology : Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity indices (e.g., hexane, ethanol, DMSO). Calculate excited-state dipole moments using Lippert-Mataga plots. Correlate results with Kamlet-Taft solvent parameters to identify polarity-dependent behavior .
  • Data Reporting : Present solvent-specific data in tables and highlight anomalous trends (e.g., hydrogen bonding interference) in the "Discussion" section .

Q. What experimental designs are suitable for probing the metabolic pathways of this compound in biological systems?

  • Methodology : Use isotope-labeled analogs (e.g., 14^{14}C or 15^{15}N) in in vitro assays with liver microsomes. Track metabolites via LC-MS/MS and employ kinetic modeling to identify rate-limiting steps. Include positive/negative controls (e.g., known enzyme inhibitors) to validate specificity .
  • Ethical Considerations : Adhere to institutional guidelines for handling biohazardous materials and disclose protocols in "Materials and Methods" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.